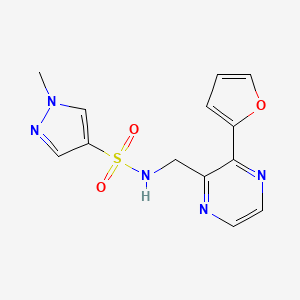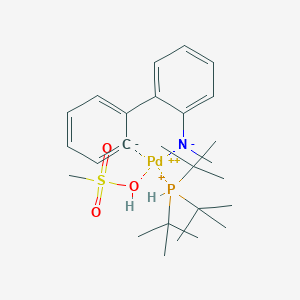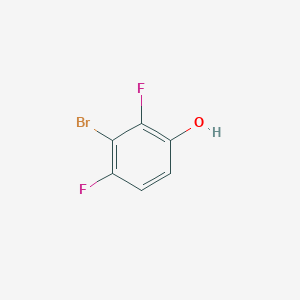
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrazin ring, a pyrazole ring, and a sulfonamide group . These components are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. It contains a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a pyrazin ring (a six-membered ring with four carbon atoms and two nitrogen atoms), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the furan ring is aromatic and relatively stable, but can undergo reactions at the oxygen atom or the carbon atoms adjacent to it. The pyrazin and pyrazole rings, containing nitrogen atoms, could potentially participate in a variety of reactions involving these nitrogen atoms or the adjacent carbon atoms .科学的研究の応用
Synthesis and Chemical Reactivity
Supramolecular Chemistry : Research into similar furan and pyrazole derivatives emphasizes their structural uniqueness, enabling significant twists and supramolecular chain formations through hydrogen bonding. This property could be leveraged in designing novel materials or catalysts with specific functionalities (Asiri et al., 2012).
Antibacterial Agents : The synthesis of new heterocyclic compounds containing sulfonamido moieties, similar to the core structure of the compound , has shown potential as antibacterial agents. This suggests that N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide could be explored for its antimicrobial properties (Azab et al., 2013).
Biological Evaluation
Cyclooxygenase-2 Inhibition : Pyrazole derivatives, particularly those incorporating sulfonamide groups, have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This suggests possible research avenues into the anti-inflammatory properties of similar compounds (Penning et al., 1997).
Potential Applications in Material Science
Corrosion Inhibition : Compounds featuring furan and sulfonamide groups have been tested as corrosion inhibitors for metals in acidic environments. This indicates a potential application of the compound in developing new materials that protect against corrosion (Sappani & Karthikeyan, 2014).
Drug Development and Catalysis
Drug Development : The structure-activity relationships explored in sulfonamide-containing pyrazole derivatives for drug development, particularly as COX-2 inhibitors, suggest a pathway for investigating the compound in therapeutic contexts (Penning et al., 1997).
Catalysis : The unique reactivity of furan and pyrazole derivatives in forming supramolecular structures and engaging in complex chemical reactions points to their potential as catalysts or in catalysis-related research, possibly in creating novel reactions or enhancing reaction efficiencies (Asiri et al., 2012).
特性
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c1-18-9-10(7-16-18)22(19,20)17-8-11-13(15-5-4-14-11)12-3-2-6-21-12/h2-7,9,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALFZCQEPBBWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide](/img/structure/B2583027.png)

![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methyl N-(diaminomethylidene)carbamimidothioate;hydrochloride](/img/structure/B2583030.png)
![1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL](/img/structure/B2583031.png)
![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2583034.png)

![N-(4-ethylphenyl)-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2583038.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-N-(furan-2-ylmethylene)aniline](/img/structure/B2583039.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2583042.png)



![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2583048.png)
![2-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2583049.png)